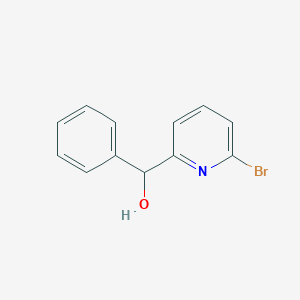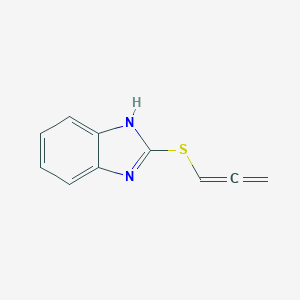
2-propa-1,2-dienylsulfanyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propa-1,2-dienylsulfanyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that contains a propadiene group and a sulfanyl group. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The exact mechanism of action of 2-propa-1,2-dienylsulfanyl-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It has also been suggested that the compound may interact with DNA and RNA, leading to the inhibition of their synthesis.
Biochemical And Physiological Effects
Studies have shown that 2-propa-1,2-dienylsulfanyl-1H-benzimidazole exhibits significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. The compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-propa-1,2-dienylsulfanyl-1H-benzimidazole in lab experiments is its high purity and yield. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. The compound has been found to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling it.
Future Directions
There are several future directions for research on 2-propa-1,2-dienylsulfanyl-1H-benzimidazole. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential applications in drug discovery and development. The compound has shown promising results as an antimicrobial, antitumor, and anti-inflammatory agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the compound has potential applications as a fluorescent probe for DNA detection and as a ligand for metal ion binding and catalysis, and further research is needed in these areas as well.
Conclusion:
2-propa-1,2-dienylsulfanyl-1H-benzimidazole is a benzimidazole derivative that has shown promising results in various scientific research applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
2-propa-1,2-dienylsulfanyl-1H-benzimidazole has been synthesized using various methods. One of the most commonly used methods is the reaction of 2-aminobenzimidazole with propargyl bromide and sodium sulfide in DMF. The reaction yields the desired compound in high yield and purity. Another method involves the reaction of 2-aminobenzimidazole with propargyl alcohol and thioacetic acid in the presence of a base. This method also yields the desired compound in good yield and purity.
Scientific Research Applications
2-propa-1,2-dienylsulfanyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use as a fluorescent probe for DNA detection. In addition, it has been used as a ligand for metal ion binding and catalysis.
properties
CAS RN |
170942-54-8 |
|---|---|
Product Name |
2-propa-1,2-dienylsulfanyl-1H-benzimidazole |
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
benzimidazol-1-id-2-yl(prop-2-enylidene)sulfanium |
InChI |
InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-7H,1H2 |
InChI Key |
AZBNRESGOANHJN-UHFFFAOYSA-N |
Isomeric SMILES |
C=C=CSC1=NC2=CC=CC=C2N1 |
SMILES |
C=CC=[S+]C1=NC2=CC=CC=C2[N-]1 |
Canonical SMILES |
C=C=CSC1=NC2=CC=CC=C2N1 |
synonyms |
1H-Benzimidazole,2-(1,2-propadienylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






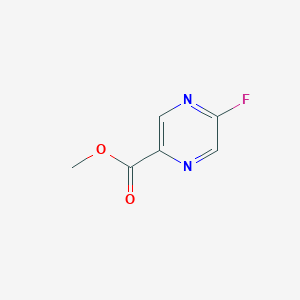


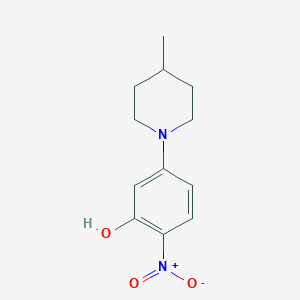


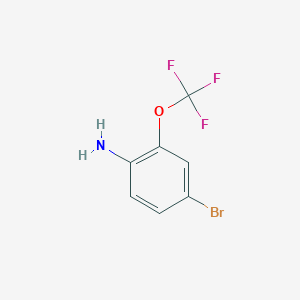
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)
